Diastereomer Differentiation: (2R,4R) vs. (2S,4R)
The target compound bears the (2R,4R) absolute configuration, as confirmed by its InChIKey ZJBXBTCZRFNBFS-GXSJLCMTSA-N, which encodes both stereocenters with defined chirality [1]. Its diastereomer, (2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane, possesses inverted configuration at C-2, generating a distinct spatial orientation of the bromomethyl electrophile relative to the 4-aryl substituent. In chiral environments—such as enzyme active sites or asymmetric catalytic cycles—this stereochemical divergence can produce entirely different binding modes or reaction diastereoselectivities [1]. The commercially specified (2R,4R) configuration is non-interchangeable with any other diastereomer for enantiospecific applications.
| Evidence Dimension | Absolute stereochemical configuration (C-2, C-4) |
|---|---|
| Target Compound Data | (2R,4R) – InChIKey ZJBXBTCZRFNBFS-GXSJLCMTSA-N; Isomeric SMILES C1[C@@H](CO[C@H]1CBr)C2=CC=C(C=C2)C(F)(F)F |
| Comparator Or Baseline | (2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane – distinct InChIKey and SMILES encoding opposite C-2 configuration |
| Quantified Difference | Diastereomeric relationship; no configurational overlap possible. The two compounds are distinct chemical entities under IUPAC nomenclature and ChEBI/ChEMBL registration. |
| Conditions | Stereochemical identity established by InChI layer and SMILES encoding (PubChem, 2026); verification via chiral HPLC or X-ray crystallography recommended for procurement QC |
Why This Matters
Procurement of the incorrect diastereomer invalidates all enantiospecific structure-activity relationship (SAR) data and may produce inactive or off-target biological readouts.
- [1] PubChem Compound Summary for CID 125456528, (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane. National Center for Biotechnology Information, accessed May 2026. View Source
